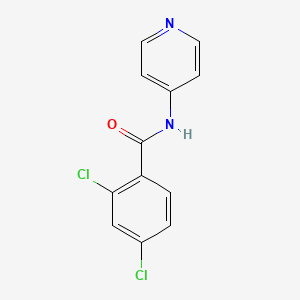

2,4-dichloro-N-(pyridin-4-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

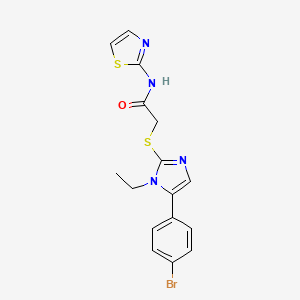

“2,4-dichloro-N-(pyridin-4-yl)benzamide” is a chemical compound with the linear formula C12H8Cl2N2O . It is part of a collection of rare and unique chemicals provided to early discovery researchers . This compound belongs to the class of organic compounds known as benzanilides .

Synthesis Analysis

The synthesis of benzamide derivatives, such as “2,4-dichloro-N-(pyridin-4-yl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular structure of “2,4-dichloro-N-(pyridin-4-yl)benzamide” is characterized by an anilide group in which the carboxamide group is substituted with a benzene ring .科学的研究の応用

Synthesis and Chemical Properties

Improved Synthesis Processes : Research has focused on developing improved synthesis processes for related compounds. For instance, 2-hydroxy-N-(pyridin-4-yl)benzamide, synthesized from salicylic acid and 4-aminopyridine, demonstrates the potential for high-yield synthesis under mild conditions with simple process operations (Dian, 2010).

Role in C-H Bond Amination : 2-(Pyridin-2-yl) aniline, a related compound, has been used as a directing group for C-H bond amination, indicating potential applications in organic synthesis and modification of benzamide derivatives (Zhao et al., 2017).

Pharmacological Applications

Potential in Epilepsy Treatment : N-pyridyl benzamide derivatives have been identified as KCNQ2/Q3 potassium channel openers and have shown activity in animal models of epilepsy and pain. This highlights the potential pharmacological applications of related benzamide compounds (Amato et al., 2011).

VEGFR-2 Kinase Inhibition : Substituted benzamides have been explored as inhibitors of VEGFR-2 kinase activity, which is critical in cancer therapy. This indicates a role for related compounds in the development of anti-cancer drugs (Borzilleri et al., 2006).

Material Science and Chemistry

Luminescent Properties : Studies have identified compounds like 4-(1,3-Dioxo-2,3-dihydro-1H-phenalen-2-ylmethyl)-N-pyridin-4-yl-benzamide, which exhibit luminescence and aggregation enhanced emission in certain solutions, suggesting potential applications in material science (Srivastava et al., 2017).

Corrosion Inhibition : Schiff bases related to N-(pyridin-2-yl)benzamides have been investigated for their corrosion inhibitive performance on mild steel, indicating their potential application in corrosion protection (Murmu et al., 2019).

作用機序

Target of Action

The primary targets of 2,4-dichloro-N-(pyridin-4-yl)benzamide are the Janus kinase (JAK) family of proteins, specifically TYK2, JAK1, JAK2, and JAK3 . These proteins play a crucial role in the signaling pathways of various cytokines and growth factors, which are essential for cell growth, differentiation, and immune response .

Mode of Action

2,4-Dichloro-N-(pyridin-4-yl)benzamide acts as a potent inhibitor of the JAK family proteins. It binds to these proteins with high affinity, thereby inhibiting their activity . This inhibition disrupts the signaling pathways mediated by these proteins, leading to changes in cellular processes such as cell growth and immune response .

Biochemical Pathways

The inhibition of JAK proteins by 2,4-dichloro-N-(pyridin-4-yl)benzamide affects several biochemical pathways. For instance, it can disrupt the JAK-STAT signaling pathway, which is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus . The disruption of this pathway can lead to downstream effects such as altered gene expression and changes in cell behavior .

Pharmacokinetics

It is known to be orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body. The metabolism and excretion of this compound remain to be elucidated.

Result of Action

The molecular and cellular effects of 2,4-dichloro-N-(pyridin-4-yl)benzamide’s action largely depend on the specific cellular context and the pathways that are being inhibited. Generally, the inhibition of JAK proteins can lead to changes in cell growth, differentiation, and immune response . The specific effects can vary widely depending on the cell type and the presence of other signaling molecules .

Action Environment

The action, efficacy, and stability of 2,4-dichloro-N-(pyridin-4-yl)benzamide can be influenced by various environmental factors. For instance, the presence of other signaling molecules can affect the compound’s action by competing for the same targets . Additionally, factors such as pH and temperature can affect the compound’s stability and hence its efficacy . .

Safety and Hazards

将来の方向性

The future directions of “2,4-dichloro-N-(pyridin-4-yl)benzamide” could involve its use in the treatment of inflammatory diseases, such as psoriasis and inflammatory bowel diseases (IBD), by selective targeting of TYK2 . Additionally, the compound’s amide group could facilitate spin-crossover (SCO) cooperativity via hydrogen bonding .

特性

IUPAC Name |

2,4-dichloro-N-pyridin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O/c13-8-1-2-10(11(14)7-8)12(17)16-9-3-5-15-6-4-9/h1-7H,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUMGKSMDVCODH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-N-(pyridin-4-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2742501.png)

![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2742506.png)

![4-(2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2742509.png)

![(5-Bromopyridin-3-yl)(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2742512.png)

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2742515.png)

![tert-Butyl 1-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2742517.png)